molecular formula C9H9BrINO B14058885 1-(2-Amino-4-iodophenyl)-1-bromopropan-2-one

1-(2-Amino-4-iodophenyl)-1-bromopropan-2-one

Cat. No.: B14058885
M. Wt: 353.98 g/mol
InChI Key: OITRZNVSMPOGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-iodophenyl)-1-bromopropan-2-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-iodophenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 1-(2-Amino-4-iodophenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(2-Amino-4-iodophenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-iodophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both iodine and bromine atoms provides opportunities for unique halogen bonding interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(2-amino-4-iodophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,12H2,1H3

InChI Key

OITRZNVSMPOGQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)I)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.